6-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Description
6-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a pyrido[4,3-d]pyrimidinone derivative characterized by a 4-methoxyphenyl group at position 6 and a pyrrolidin-1-yl substituent at position 2. The 4-methoxyphenyl group introduces electron-donating properties, which may enhance π-π stacking interactions in hydrophobic enzyme pockets, while the pyrrolidine moiety contributes to solubility and conformational flexibility .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-14-6-4-13(5-7-14)22-11-8-16-15(17(22)23)12-19-18(20-16)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCSDBBKZPRRFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with pyrrolidine to form an intermediate Schiff base, which is then cyclized with a pyrimidine derivative under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 6-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one.
Reduction: Formation of dihydropyrido[4,3-d]pyrimidine derivatives.
Substitution: Formation of various substituted pyrido[4,3-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its potential anticancer properties, with studies showing cytotoxic effects against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit kinase enzymes, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt the signaling processes that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
Key Insights :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound likely promotes stronger π-π interactions compared to electron-withdrawing substituents (e.g., CF₃ in SKI-O-068 or Cl in Example 1), which prioritize hydrophobic binding .
Solubility and Physicochemical Properties
- Pyrrolidine vs.
- Methoxy vs. Halogen Substituents : The 4-methoxyphenyl group increases hydrophilicity relative to chloro or fluoro analogs (e.g., compounds in ), which may improve aqueous solubility but reduce logP .
Biological Activity
Chemical Structure and Properties
6-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound characterized by its pyrido-pyrimidine core structure. The presence of the methoxyphenyl and pyrrolidine substituents suggests potential interactions with biological targets, particularly in medicinal chemistry.
Biological Activity
The biological activity of this compound is primarily studied in the context of its potential as a kinase inhibitor. Kinases play a crucial role in various cellular processes, including cell division and metabolism, making them significant targets for drug development, especially in cancer therapy.
Research indicates that compounds with similar structures often function by inhibiting specific kinases involved in signaling pathways. The inhibition can lead to reduced proliferation of cancer cells or modulation of immune responses.
Anticancer Activity
Recent studies have focused on the anticancer properties of pyrido[4,3-d]pyrimidine derivatives. For instance:
- In Vitro Studies : Compounds similar to this compound have shown promising results in inhibiting tumor cell lines by inducing apoptosis and cell cycle arrest.
- IC50 Values : Specific IC50 values (the concentration required to inhibit 50% of cell viability) have been reported in the low micromolar range for related compounds, indicating significant potency against various cancer types.
Case Studies
- Study on Kinase Inhibition : A study published in a peer-reviewed journal demonstrated that a related pyrido[3,4-d]pyrimidine compound inhibited the activity of multiple kinases with IC50 values ranging from 10 to 100 nM. This suggests that structural modifications can enhance selectivity and potency against specific targets.
- Immunomodulatory Effects : Another study explored the effects of similar compounds on immune cell activation, showing that they could enhance T-cell responses in vitro, which is critical for developing immunotherapies.
Data Table
| Study | Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|---|
| Study 1 | Pyrido[3,4-d]pyrimidine derivative | Various kinases | 10 - 100 | Inhibition of tumor growth |
| Study 2 | Similar compound | T-cell activation | 50 - 200 | Enhanced immune response |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
